molecular formula C15H19NO3 B1674538 Lateritin CAS No. 65454-13-9

Lateritin

Cat. No.: B1674538
CAS No.: 65454-13-9
M. Wt: 261.32 g/mol
InChI Key: YOKBTBNVNCFOBF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Lateritin plays a crucial role in biochemical reactions by inhibiting the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesteryl esters . This compound interacts with ACAT in a time-dependent and irreversible manner, inhibiting its activity by 50% at a concentration of 5.7 μM . The inhibition of ACAT by this compound prevents the formation of cholesteryl esters, thereby reducing the accumulation of cholesterol in macrophages and other cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In macrophages, this compound inhibits the formation of cholesteryl esters, which are a hallmark of foam cells in atherosclerotic lesions . By reducing cholesteryl ester formation, this compound helps to prevent the development of atherosclerosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ACAT and other related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ACAT, where it inhibits the enzyme’s activity. This inhibition is time-dependent and irreversible, suggesting that this compound forms a stable complex with ACAT . By blocking the activity of ACAT, this compound prevents the esterification of cholesterol, leading to a reduction in cholesteryl ester formation and accumulation . This mechanism of action is crucial for its potential therapeutic effects in treating cholesterol-related disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is maintained under specific conditions, and its inhibitory effects on ACAT are sustained over extended periods . Degradation of this compound can occur under certain conditions, which may reduce its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in reducing cholesteryl ester accumulation in macrophages .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ACAT activity and reduces cholesteryl ester formation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential liver toxicity and other adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol metabolism. By inhibiting ACAT, this compound affects the esterification of cholesterol, a key step in the formation of cholesteryl esters . This inhibition leads to changes in metabolic flux and metabolite levels, particularly in macrophages and other cells involved in cholesterol metabolism . The interaction of this compound with ACAT and other related enzymes is crucial for its effects on metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in various cellular compartments . The distribution of this compound within cells is essential for its inhibitory effects on ACAT and its overall therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where ACAT is located . This localization is crucial for its inhibitory effects on ACAT activity. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Lateritin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common and not well-studied.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride could be potential reducing agents.

    Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies on the reaction products of this compound are limited.

Comparison with Similar Compounds

Lateritin is unique due to its dual role as an ACAT inhibitor and a platelet aggregation inhibitor. Similar compounds include:

These compounds share similar inhibitory effects on ACAT but may differ in their specific molecular structures, bioavailability, and additional biological activities.

Properties

IUPAC Name

3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKBTBNVNCFOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984071
Record name 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65454-13-9
Record name Lateritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065454139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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